molecular formula C13H9F2NO3 B5515123 1-fluoro-2-(2-fluorophenoxy)-4-methyl-5-nitrobenzene

1-fluoro-2-(2-fluorophenoxy)-4-methyl-5-nitrobenzene

Cat. No. B5515123
M. Wt: 265.21 g/mol
InChI Key: UBFAVEFOIMQKPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluoro-nitrobenzene compounds often involves nitration reactions and nucleophilic aromatic substitution (SNAr) processes. For instance, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was achieved by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, yielding a 90% product (Martin Sweeney, P. McArdle, & F. Aldabbagh, 2018). This method may provide insights into potential synthetic routes for 1-fluoro-2-(2-fluorophenoxy)-4-methyl-5-nitrobenzene, involving strategic nitration and functional group manipulations.

Molecular Structure Analysis

The structure of fluoro-nitrobenzene derivatives is often confirmed using X-ray crystallography, alongside spectroscopic methods such as NMR, IR, and MS for detailed molecular insights. The study by Sweeney et al. utilized these techniques, establishing the compound's structure and providing a basis for understanding the molecular framework of similar compounds (Martin Sweeney, P. McArdle, & F. Aldabbagh, 2018).

properties

IUPAC Name

1-fluoro-2-(2-fluorophenoxy)-4-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c1-8-6-13(10(15)7-11(8)16(17)18)19-12-5-3-2-4-9(12)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFAVEFOIMQKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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